1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
Description
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride (CAS: 464877-36-9) is a hydrochloride salt of a propanolamine derivative. Its molecular formula is C₁₈H₂₄ClNO₂, with a molecular weight of 321.8 g/mol and a purity of ≥95% . The compound features a naphthalen-2-yloxy group linked to a propan-2-ol backbone, with a piperidin-1-yl substituent at the third carbon.
Properties
IUPAC Name |
1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c20-17(13-19-10-4-1-5-11-19)14-21-18-9-8-15-6-2-3-7-16(15)12-18;/h2-3,6-9,12,17,20H,1,4-5,10-11,13-14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQYGXTEJULSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves several steps:
Synthetic Routes and Reaction Conditions: The synthesis begins with the reaction of naphthalene-2-ol with epichlorohydrin to form 1-(naphthalen-2-yloxy)-3-chloropropan-2-ol. This intermediate is then reacted with piperidine under basic conditions to yield 1-(naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions. For example, oxidation can occur at the propanol group, while substitution reactions can take place at the naphthalene or piperidine rings.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products: Major products from these reactions include oxidized derivatives, substituted naphthalene or piperidine compounds, and various other functionalized derivatives.
Scientific Research Applications
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and enzymes. It can serve as a probe to investigate biochemical pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, materials, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with molecular targets:
Molecular Targets and Pathways: The compound can interact with various molecular targets, such as receptors, enzymes, and ion channels. These interactions can modulate biochemical pathways, leading to specific biological effects.
Effects: The effects of the compound depend on its binding affinity and specificity for the targets. This can result in changes in cellular signaling, enzyme activity, or other physiological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propranolol Hydrochloride and Derivatives
- Structure: Propranolol hydrochloride (CAS: 318-98-9) is a β-blocker with the formula C₁₆H₂₁NO₂·HCl. It differs in the naphthalene substitution (1-yloxy vs. 2-yloxy) and the amino group (isopropylamino vs. piperidinyl) .
- Activity: Propranolol is a non-selective β-adrenergic antagonist with membrane-stabilizing effects. Dexpropranolol hydrochloride, its enantiomer, retains membrane activity but exhibits reduced β-blocking effects .
Nadolol Impurities (F and G)
- Structure: Impurity F (CAS: 15230-34-9) is (2RS)-1-[(tert-butyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, while Impurity G (CAS: 15148-92-2) has a tetrahydro-naphthalenyloxy group .
- Activity: These impurities are structurally related to nadolol, a β-blocker. The tert-butyl amino group in Impurity F contrasts with the piperidinyl group in the target compound, affecting solubility and metabolic stability.
Adamantyl-Substituted Analog
- Structure: 1-[4-(1-adamantyl)phenoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride (CAS: 175136-32-0) replaces the naphthalene ring with a bulky adamantyl-phenoxy group .
- This contrasts with the naphthalen-2-yloxy group, which may favor peripheral activity.
Piperazinyl and Allylphenoxy Derivatives
- Example: 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride (CAS: N/A) features a piperazinyl group with a hydroxyethyl substituent .
- Comparison : The hydroxyethyl-piperazinyl moiety increases hydrogen-bonding capacity and solubility compared to the simpler piperidinyl group in the target compound.
Comparative Data Table
Research Findings and Implications
- Positional Isomerism: The naphthalen-2-yloxy group in the target compound may confer distinct receptor interaction profiles compared to naphthalen-1-yloxy derivatives like propranolol. For example, steric hindrance from the 2-position could reduce β-adrenergic affinity .
- Amino Group Effects: Piperidinyl substituents, being cyclic amines, may enhance metabolic stability compared to linear alkylamino groups (e.g., isopropylamino in propranolol) .
- Lipophilicity : The adamantyl analog’s higher molecular weight (406.01 g/mol vs. 321.8 g/mol) suggests increased lipophilicity, which could influence tissue distribution .
Biological Activity
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, often referred to as a piperidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes a naphthalene moiety, a piperidine ring, and a hydroxyl group, which contribute to its interaction with various biological targets.
- Molecular Formula : C18H24ClNO2
- Molecular Weight : Approximately 285.381 g/mol
- Density : 1.132 g/cm³
- Boiling Point : 475°C at 760 mmHg
The structural features of this compound allow it to engage in hydrophobic interactions due to the naphthalene ring and facilitate hydrogen bonding through the piperidine ring. These interactions are critical for its biological activity, particularly in modulating receptor functions and enzyme activities.
The biological activity of this compound is primarily attributed to its ability to bind to specific protein targets. The compound interacts with various receptors and enzymes, influencing their activity and thereby affecting biological processes such as pain modulation and neurological functions.
Key Mechanisms:
- Receptor Binding : The compound binds to hydrophobic pockets in proteins, which can alter receptor conformation and activity.
- Enzyme Modulation : It can inhibit or activate enzymes, leading to changes in metabolic pathways.
Biological Activity Overview
Research has demonstrated that this compound exhibits several pharmacological activities:
- Analgesic Effects : Studies indicate potential applications in pain management.
- Neurological Effects : It may influence neurotransmitter systems, suggesting possible uses in treating neurological disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol | Pyrrolidine | May exhibit different biological activities due to structural variations |
| 1-(Naphthalen-2-yloxy)-3-(morpholin-1-yl)propan-2-o | Morpholine | Alters solubility and binding characteristics |
| 3-Piperazin-1-yloxy-propan-2-o | Piperazine | Different pharmacokinetic properties compared to piperidine derivatives |
The differences in structural configurations lead to variations in chemical reactivity and biological activity, making each derivative suitable for specific therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound effectively binds to specific receptors involved in pain pathways, suggesting its potential as an analgesic agent.
- Molecular Docking Simulations : Computational studies have shown favorable binding affinities with various targets, supporting experimental findings regarding its efficacy.
- Pharmacological Evaluations : Animal models have been utilized to assess the analgesic properties of the compound, showing significant reductions in pain responses compared to control groups.
Q & A
Q. What is the lab-scale synthetic route for 1-(naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic ring-opening of an epoxide intermediate. Begin with 2-naphthol and epichlorohydrin under basic conditions (e.g., NaOH) to form 2-((naphthalen-2-yloxy)methyl)oxirane. React this intermediate with piperidine in a polar solvent (e.g., ethanol) at reflux to yield the tertiary amine product. Acidify with HCl to form the hydrochloride salt. Optimization involves adjusting reaction time, temperature, and stoichiometry of piperidine to epoxide (1:1.2 molar ratio recommended). Monitor purity via TLC (hexane:ethyl acetate, 3:1) and confirm structure using H/C NMR .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : Confirm the presence of naphthalene (δ 7.2–8.0 ppm), piperidine (δ 1.4–2.8 ppm), and the hydroxyl group (δ 2.5–3.5 ppm).
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min to assess purity (>98%).
- Mass Spectrometry (ESI-MS) : Expected [M+H] at m/z 342.2 for the free base.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .
Q. How can researchers ensure the compound’s stability during storage?
Methodological Answer: Store the hydrochloride salt in airtight, light-protected containers at –20°C under inert gas (argon). Conduct accelerated stability studies by exposing the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC; significant impurity formation (>5%) indicates instability. Common impurities include hydrolyzed epoxide by-products (e.g., diols) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s bioactivity as an insect growth inhibitor?
Methodological Answer: Design in vitro assays using Spodoptera littoralis larvae to study dose-dependent growth inhibition. Compare ED values (e.g., 50 µg/mL) against controls. Mechanistic studies:
- Receptor Binding : Use radiolabeled ligands to test affinity for chitin synthase or ecdysone receptors.
- Metabolic Disruption : Analyze hemolymph trehalose levels via LC-MS to assess energy metabolism interference.
- Gene Expression : Perform RNA-seq on treated larvae to identify downregulated genes in molting pathways .
Q. How can impurity profiles be systematically analyzed, and what are common by-products?
Methodological Answer: Use HPLC-MS with a gradient method (5–95% acetonitrile in 20 min) to detect impurities. Common by-products include:
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
Methodological Answer: If X-ray data conflicts with NMR/spectral predictions:
Q. How does salt formation (hydrochloride) impact solubility and bioactivity?
Methodological Answer: Compare the free base and hydrochloride salt:
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride typically shows 10–20× higher aqueous solubility.
- Permeability : Use Caco-2 cell monolayers; log P values should decrease by ~1.5 units for the salt.
- Bioactivity : Conduct dose-response assays in relevant models (e.g., insect larvae) to confirm enhanced efficacy due to improved bioavailability .
Data Contradiction Analysis Example
Conflict : Conflicting reports on the compound’s stability under acidic conditions.
Resolution :
- Hypothesis : Degradation varies due to trace metal catalysts.
- Experiment : Prepare batches with/without EDTA (0.1% w/w) and subject to 0.1 M HCl at 37°C. Analyze via HPLC at 0, 24, 48 hrs.
- Outcome : EDTA-containing batches show <2% degradation vs. 15% in controls, confirming metal-ion-catalyzed hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
